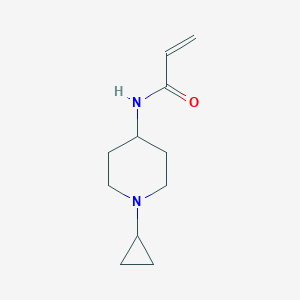![molecular formula C11H13ClN2O2 B7557897 4-[(2-chloroacetyl)amino]-N-ethylbenzamide](/img/structure/B7557897.png)
4-[(2-chloroacetyl)amino]-N-ethylbenzamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-[(2-chloroacetyl)amino]-N-ethylbenzamide, also known as clopamide, is a chemical compound that belongs to the class of benzamides. It is a white crystalline powder that is soluble in water and has a molecular weight of 276.76 g/mol. Clopamide has been widely used in scientific research for its various applications in biochemical and physiological studies.
作用机制
The mechanism of action of 4-[(2-chloroacetyl)amino]-N-ethylbenzamide involves the inhibition of carbonic anhydrase, which is a zinc-containing enzyme that catalyzes the reversible hydration of carbon dioxide to form bicarbonate ions and protons. Clopamide binds to the active site of the enzyme, preventing the binding of the substrate and thus inhibiting its activity.
Biochemical and Physiological Effects:
Clopamide has been shown to have various biochemical and physiological effects. It has been found to decrease the production of bicarbonate ions, leading to a decrease in the pH of the blood. This effect has been used in the treatment of conditions such as glaucoma, where the decrease in intraocular pressure is desired. Clopamide has also been shown to have diuretic effects, leading to an increase in the excretion of sodium and water from the body.
实验室实验的优点和局限性
Clopamide has several advantages for use in lab experiments. It is a relatively simple compound to synthesize and is readily available. It has also been extensively studied, and its mechanism of action is well understood. However, 4-[(2-chloroacetyl)amino]-N-ethylbenzamide also has some limitations. It is a relatively non-specific inhibitor of carbonic anhydrase, and its effects on other enzymes and biological processes are not well understood. Additionally, its use in lab experiments may be limited by its potential toxicity and side effects.
未来方向
There are several future directions for research on 4-[(2-chloroacetyl)amino]-N-ethylbenzamide. One area of interest is the development of more specific inhibitors of carbonic anhydrase, which could have potential therapeutic applications in the treatment of conditions such as glaucoma and epilepsy. Another area of research is the investigation of the effects of this compound on other enzymes and biological processes, which could lead to a better understanding of its physiological effects. Finally, the potential toxicity and side effects of this compound could be further studied to determine its safety for use in humans.
合成方法
Clopamide can be synthesized by the reaction of 2-chloroacetyl chloride with N-ethylbenzamide in the presence of a base such as triethylamine. The reaction proceeds through the formation of an intermediate, which is then hydrolyzed to give the final product. The synthesis of 4-[(2-chloroacetyl)amino]-N-ethylbenzamide is a relatively simple process and can be carried out in a laboratory setting.
科学研究应用
Clopamide has been extensively used in scientific research for its various applications in biochemical and physiological studies. It has been shown to inhibit the activity of the enzyme carbonic anhydrase, which is involved in the regulation of acid-base balance in the body. This inhibition leads to a decrease in the production of bicarbonate ions, which are important for maintaining the pH of the blood.
属性
IUPAC Name |
4-[(2-chloroacetyl)amino]-N-ethylbenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13ClN2O2/c1-2-13-11(16)8-3-5-9(6-4-8)14-10(15)7-12/h3-6H,2,7H2,1H3,(H,13,16)(H,14,15) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OPUNDETZSCOZQK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCNC(=O)C1=CC=C(C=C1)NC(=O)CCl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13ClN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
240.68 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![3-[(3,5-Dichloro-2-hydroxyphenyl)methylamino]-3-thiophen-2-ylpropanoic acid](/img/structure/B7557820.png)
![2-chloro-N-[3-chloro-2-(1,2,4-triazol-1-yl)phenyl]acetamide](/img/structure/B7557829.png)
![2-chloro-N-[4-(methanesulfonamido)-3-methylphenyl]acetamide](/img/structure/B7557839.png)
![[2-[(5-Methylthiophen-2-yl)methylamino]phenyl]methanol](/img/structure/B7557841.png)
![N-[3-(sulfamoylamino)phenyl]prop-2-enamide](/img/structure/B7557843.png)
![2-chloro-N-[4-(methylcarbamoylamino)phenyl]acetamide](/img/structure/B7557844.png)
![2-chloro-N-[4-(sulfamoylmethyl)phenyl]acetamide](/img/structure/B7557856.png)


![[2-(Pyridin-3-ylmethylamino)phenyl]methanol](/img/structure/B7557883.png)
![Methyl 4-chloro-3-[4-(furan-2-yl)butan-2-ylamino]benzoate](/img/structure/B7557891.png)
![2-chloro-N-[1-(2-methoxyethyl)pyrazol-4-yl]acetamide](/img/structure/B7557914.png)
